3,3-difluoro-2,2-dimethylpiperidine hydrochloride
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Overview
Description
3,3-difluoro-2,2-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2,2-dimethylpiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2,2-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3,3-difluoro-2,2-dimethylpiperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-difluoro-2,2-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoropyrrolidine hydrochloride
- 3,3,3-trifluoro-2,2-dimethylpropanoic acid
Uniqueness
3,3-difluoro-2,2-dimethylpiperidine hydrochloride is unique due to its specific fluorination pattern and the presence of both fluorine and methyl groups on the piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1895240-54-6 |
---|---|
Molecular Formula |
C7H14ClF2N |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
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